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Compound of Interest

Compound Name:
N-(furan-2-ylmethyl)-N-methylbut-

3-en-1-amine

CAS No.: 1855641-37-0

Cat. No.: B2759647

Get Quote

The furan ring—a five-membered, oxygen-containing aromatic heterocycle—is a cornerstone

scaffold in modern medicinal chemistry. Its unique hydrophilic-lipophilic balance and ability to

act as a bioisostere for phenyl rings make it an invaluable tool for optimizing metabolic stability

and target receptor binding. However, the biological activity of furan derivatives is highly

sensitive to the nature and spatial orientation of their substituents[1].

This guide provides an objective, data-driven comparative analysis of furan derivatives across

three major therapeutic domains: oncology, infectious disease, and metabolic disorders. By

deconstructing the structure-activity relationships (SAR) and detailing self-validating

experimental protocols, this document aims to accelerate lead optimization workflows.

Oncology: Benzo[b]furan Derivatives as Tubulin
Polymerization Inhibitors
Benzo[b]furans, characterized by a furan ring fused to a benzene moiety, have emerged as

potent antiproliferative agents. Their primary mechanism involves binding to the colchicine site
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of β-tubulin, thereby inhibiting microtubule assembly and driving cancer cells into G2/M phase

arrest and subsequent apoptosis[2].

SAR Comparative Analysis
Recent SAR studies on 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives reveal that

substitution patterns at the C-3 and C-6 positions dictate binding affinity[3].

C-6 Substitution: A methoxy group at C-6 provides the optimal steric and electronic fit for the

hydrophobic pocket of the colchicine binding site. Replacing this with a more hydrophilic

hydroxyl group drastically reduces potency, as the polar moiety disrupts critical Van der

Waals interactions.

C-3 Substitution: The introduction of a methyl group at C-3 restricts the conformational

rotation of the molecule, locking it into the bioactive conformation required for target

engagement.

Table 1: Comparative SAR of Benzo[b]furan Derivatives against Cancer Cell Lines
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Compound
C-3
Substituent

C-6
Substituent

C-7
Substituent

IC₅₀ (nM)
Mechanistic
Rationale

4a -H -H -H 87 - 430

Unsubstituted

baseline;

flexible

conformation.

4d -H -OCH₃ -H 59 - 110

C-6 methoxy

enhances

hydrophobic

pocket

binding.

4t -CH₃ -OCH₂CH₃ -H 1.2 - 6.3

C-3 methyl

locks

bioactive

conformation

(Optimal).

4i -H -OCH₃ -OH > 500

C-7 hydroxyl

introduces

detrimental

polarity.

CA4 N/A N/A N/A ~ 2.0

Combretastat

in A-4

(Positive

Control).

Data synthesized from in vitro tubulin assembly inhibition studies[3].
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Mechanism of action for benzo[b]furan derivatives inducing apoptosis via tubulin inhibition.
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Self-Validating Protocol: Tubulin Polymerization Kinetic
Assay
To objectively compare the antitubulin activity of these derivatives, a real-time

fluorescence/absorbance kinetic assay is required. The causality behind using a 340 nm

wavelength is that as soluble tubulin heterodimers polymerize into massive microtubules, the

solution's light scattering increases proportionally.

Step-by-Step Methodology:

Preparation: Pre-warm a 96-well half-area clear plate to 37°C. Prepare tubulin protein (>99%

purity) in PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) supplemented

with 1 mM GTP.

Compound Plating (Internal Controls):

Negative Control: 1% DMSO vehicle (establishes baseline polymerization rate).

Positive Control: 5 µM Combretastatin A-4 (CA4) (validates assay sensitivity to inhibition).

Test Wells: Furan derivatives (e.g., 4t, 4i) at varying concentrations (0.1 nM to 1 µM).

Initiation: Rapidly add the tubulin/GTP mixture to the pre-plated compounds on ice to prevent

premature polymerization.

Kinetic Read: Immediately transfer the plate to a microplate reader pre-heated to 37°C. Read

absorbance at 340 nm every 1 minute for 60 minutes.

Data Validation: The assay validates itself if the DMSO control shows a classic sigmoidal

nucleation/elongation curve, while the CA4 control remains flat (complete inhibition). Vmax

(maximum rate of polymerization) is calculated from the linear elongation phase to determine

exact IC₅₀ values.
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In the antimicrobial space, furan rings serve as highly effective delivery vehicles for electron-

withdrawing groups. The quintessential example is the nitrofuran class (e.g., nitrofurantoin).

The SAR here is entirely dependent on the presence of a nitro (-NO₂) group at the C-5 position

of the furan ring[1].

SAR & Mechanistic Causality
The furan ring acts as an electron-transfer scaffold. Bacterial cells possess specific

nitroreductase enzymes (flavoproteins) that mammalian cells lack or express differently. These

enzymes reduce the C-5 nitro group into highly reactive electrophilic intermediates (nitroso and

hydroxylamine species). These intermediates covalently bind to bacterial ribosomal proteins

and cleave DNA, causing lethal damage[1]. Removing the nitro group or shifting it to the C-3 or

C-4 position abolishes the reductive activation cascade, rendering the compound inactive.
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Reductive bioactivation pathway of nitrofuran antimicrobials leading to bacterial cell death.
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Self-Validating Protocol: Resazurin-Assisted MIC Broth
Microdilution
Standard OD₆₀₀ (optical density) measurements can be confounded if the furan derivatives

precipitate out of solution or possess intrinsic color. To ensure absolute trustworthiness, we

employ a resazurin-assisted metabolic readout. Resazurin (blue, non-fluorescent) is reduced

by viable bacteria to resorufin (pink, highly fluorescent).

Step-by-Step Methodology:

Inoculum Preparation: Cultivate target strains (e.g., E. coli, S. aureus) to mid-log phase.

Adjust to 5 × 10⁵ CFU/mL in Mueller-Hinton Broth (MHB).

Serial Dilution: Perform 2-fold serial dilutions of the nitrofuran derivatives in a 96-well plate.

Orthogonal Controls:

Sterility Control: MHB + Resazurin (Must remain blue; validates media sterility).

Growth Control: MHB + Bacteria + Resazurin (Must turn pink; validates bacterial viability).

Colorimetric Blank: MHB + Compound (No bacteria) (Subtracts background compound

fluorescence).

Incubation: Add inoculum to test wells. Incubate at 37°C for 18 hours.

Indicator Addition: Add 10 µL of 0.015% resazurin solution to all wells. Incubate for an

additional 2 hours.

Readout: Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration

well that remains strictly blue (no metabolic reduction). Confirm via fluorescence read (Ex

560 nm / Em 590 nm).

Metabolic Disorders: Furan vs. Thiophene in α-
Glucosidase Inhibitors
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In the pursuit of novel antidiabetic agents, sulfonamide-based derivatives utilizing five-

membered heterocycles have shown great promise as α-glucosidase inhibitors. A critical SAR

comparison arises when evaluating furan versus its sulfur analog, thiophene[4].

SAR Comparative Analysis
Recent empirical data demonstrates that replacing a furan ring with a thiophene ring at the R1

position of sulfonamide derivatives dramatically enhances α-glucosidase inhibitory activity[4].

The Causality: The furan ring is highly electron-rich. When docked into the active site of α-

glucosidase, this extreme electron density creates electrostatic repulsion with specific active-

site residues. Thiophene, possessing a larger sulfur atom, is less electronegative and offers a

more moderate electron density. This allows the thiophene derivatives (e.g., compounds 4i and

4p) to complementarily adapt to the electrostatic environment of the enzyme's binding pocket,

forming superior hydrophobic and hydrogen-bonding interactions[4].

Table 2: Furan vs. Thiophene Sulfonamide Derivatives against α-Glucosidase

Compound
Heterocycle
(R1)

Aromatic
Substituent
(R2)

IC₅₀ (µM)
Efficacy vs.
Standard

Furan Analogues Furan Variable > 10.0
Poor active site

compatibility.

Compound 4i Thiophene Substituted Aryl 2.03 ± 0.05
Superior to

Acarbose.

Compound 4p Thiophene Substituted Aryl 2.14 ± 0.01
Superior to

Acarbose.

Acarbose N/A N/A 3.20 ± 0.22
Clinical Standard

(Control).

Data derived from in vitro enzymatic assays[4].

Self-Validating Protocol: In Vitro α-Glucosidase
Inhibitory Assay
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This assay relies on the enzyme's ability to cleave p-nitrophenyl-α-D-glucopyranoside (pNPG)

into p-nitrophenol, which turns yellow under alkaline conditions.

Step-by-Step Methodology:

Reagent Setup: Prepare 0.1 M phosphate buffer (pH 6.8). Dissolve α-glucosidase (0.5 U/mL)

and pNPG (1 mM) in the buffer.

Pre-incubation: In a 96-well plate, mix 20 µL of the test compound (furan/thiophene

derivatives) with 20 µL of the enzyme solution. Incubate at 37°C for 15 minutes to allow

complex formation.

Control System: Include Acarbose as a positive control. Include a "Compound Blank"

(Compound + Buffer, no enzyme) to subtract any intrinsic yellow coloration of the

sulfonamides.

Reaction: Add 20 µL of pNPG substrate to initiate the reaction. Incubate at 37°C for exactly

15 minutes.

Termination: Stop the reaction by adding 80 µL of 0.2 M Na₂CO₃. The alkaline shift

maximizes the absorbance of the liberated p-nitrophenol.

Quantification: Measure absorbance at 405 nm. Calculate % inhibition by comparing the OD

of test wells against the uninhibited enzyme control (after blank subtraction).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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